molecular formula C8H12N2O2S B1373145 5-(Boc-amino)thiazole CAS No. 942631-50-7

5-(Boc-amino)thiazole

Cat. No.: B1373145
CAS No.: 942631-50-7
M. Wt: 200.26 g/mol
InChI Key: FFBWDCMWXFIZAT-UHFFFAOYSA-N
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Description

5-(Boc-amino)thiazole is a heterocyclic compound that contains both sulfur and nitrogen atoms within its ring structure. The compound is characterized by the presence of a tert-butoxycarbonyl (Boc) protecting group attached to the amino group on the thiazole ring. This protecting group is commonly used in organic synthesis to prevent the amino group from reacting under certain conditions, allowing for selective reactions to occur at other sites on the molecule.

Mechanism of Action

Target of Action

5-(Boc-amino)thiazole is a derivative of the 2-aminothiazole scaffold, which has been identified as a promising scaffold in medicinal chemistry and drug discovery research . This compound has been found to interact with a wide range of targets, including various human cancerous cell lines , phosphodiesterase type 5 (PDE5) regulators , and COX-1/COX-2 inhibitors .

Mode of Action

The interaction of this compound with its targets results in a variety of changes. For instance, when interacting with cancerous cell lines, it exhibits potent and selective nanomolar inhibitory activity . As a PDE5 regulator, it can either inhibit or enhance PDE5 activity . When acting as a COX-1/COX-2 inhibitor, it can inhibit the activity of these enzymes .

Biochemical Pathways

The biochemical pathways affected by this compound are diverse, depending on the specific target. For example, when acting on cancerous cell lines, it may affect pathways related to cell proliferation and survival . As a PDE5 regulator, it can influence the cGMP pathway, which plays a crucial role in various physiological processes . When acting as a COX-1/COX-2 inhibitor, it can affect the synthesis of prostaglandins, which are involved in inflammation and pain .

Pharmacokinetics

Thiazoles in general are known to be slightly soluble in water, soluble in alcohol and ether, and sparingly soluble in organic solvents . These properties can influence the bioavailability of this compound.

Result of Action

The molecular and cellular effects of this compound’s action are diverse and depend on the specific target. For instance, when acting on cancerous cell lines, it can inhibit cell proliferation and induce cell death . As a PDE5 regulator, it can either enhance or inhibit the activity of this enzyme, potentially influencing processes such as smooth muscle relaxation . As a COX-1/COX-2 inhibitor, it can reduce the production of prostaglandins, potentially alleviating inflammation and pain .

Biochemical Analysis

Biochemical Properties

5-(Boc-amino)thiazole plays a crucial role in biochemical reactions, particularly in the context of enzyme interactions and protein binding. The compound interacts with various enzymes, including those involved in metabolic pathways and signal transduction. For instance, this compound has been shown to inhibit certain enzymes by binding to their active sites, thereby modulating their activity. Additionally, the compound can interact with proteins through hydrogen bonding and hydrophobic interactions, influencing protein conformation and function .

Cellular Effects

The effects of this compound on cellular processes are diverse and depend on the specific cell type and context. In general, the compound can influence cell signaling pathways, gene expression, and cellular metabolism. For example, this compound has been observed to modulate the activity of kinases and phosphatases, which are key regulators of cell signaling. This modulation can lead to changes in gene expression patterns and alterations in cellular metabolism, affecting processes such as cell growth, differentiation, and apoptosis .

Molecular Mechanism

At the molecular level, this compound exerts its effects through various mechanisms. One primary mechanism involves the binding of the compound to specific biomolecules, such as enzymes and receptors. This binding can result in enzyme inhibition or activation, depending on the nature of the interaction. Additionally, this compound can influence gene expression by interacting with transcription factors and other regulatory proteins. These interactions can lead to changes in the transcriptional activity of target genes, ultimately affecting cellular function .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time due to factors such as stability and degradation. The compound is generally stable under standard laboratory conditions, but it may degrade over extended periods or under specific conditions, such as exposure to light or extreme pH. Long-term studies have shown that this compound can have sustained effects on cellular function, including prolonged modulation of enzyme activity and gene expression .

Dosage Effects in Animal Models

The effects of this compound in animal models vary with different dosages. At lower doses, the compound may exhibit therapeutic effects, such as enzyme inhibition or modulation of cellular signaling pathways. At higher doses, this compound can induce toxic or adverse effects, including cytotoxicity and disruption of normal cellular processes. Threshold effects have been observed, where the compound’s impact on cellular function becomes more pronounced at specific dosage levels .

Metabolic Pathways

This compound is involved in various metabolic pathways, interacting with enzymes and cofactors that facilitate its metabolism. The compound can be metabolized through oxidation, reduction, and conjugation reactions, leading to the formation of metabolites that may retain biological activity. These metabolic processes can influence the compound’s overall efficacy and toxicity, as well as its impact on metabolic flux and metabolite levels .

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through various mechanisms. The compound can interact with transporters and binding proteins that facilitate its movement across cellular membranes and within different cellular compartments. These interactions can affect the localization and accumulation of this compound, influencing its biological activity and function .

Subcellular Localization

The subcellular localization of this compound is an important factor in its activity and function. The compound can be directed to specific cellular compartments or organelles through targeting signals or post-translational modifications. For example, this compound may localize to the nucleus, where it can interact with transcription factors and influence gene expression. Alternatively, the compound may accumulate in the cytoplasm or other organelles, affecting various cellular processes .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(Boc-amino)thiazole typically involves the following steps:

    Formation of the Thiazole Ring: The thiazole ring can be synthesized through various methods, including the Hantzsch thiazole synthesis, which involves the cyclization of α-haloketones with thiourea.

    Introduction of the Boc Protecting Group: The amino group on the thiazole ring is protected by reacting it with di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as triethylamine. This reaction typically occurs at room temperature and results in the formation of the Boc-protected amino group.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but is scaled up to accommodate larger quantities. The process involves optimizing reaction conditions to maximize yield and purity while minimizing costs and environmental impact. This may include the use of continuous flow reactors and automated systems to ensure consistent production.

Chemical Reactions Analysis

Types of Reactions

5-(Boc-amino)thiazole can undergo various chemical reactions, including:

    Substitution Reactions: The thiazole ring can participate in electrophilic and nucleophilic substitution reactions. Common reagents for these reactions include halogens, alkylating agents, and nucleophiles such as amines and thiols.

    Oxidation and Reduction Reactions: The thiazole ring can be oxidized or reduced under specific conditions. Oxidizing agents such as hydrogen peroxide or potassium permanganate can be used, while reducing agents like lithium aluminum hydride can reduce the thiazole ring.

    Deprotection Reactions: The Boc protecting group can be removed under acidic conditions, typically using trifluoroacetic acid (TFA) or hydrochloric acid (HCl), to yield the free amino group.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, electrophilic substitution reactions can introduce various functional groups onto the thiazole ring, while deprotection reactions yield the free amino-thiazole compound.

Scientific Research Applications

Medicinal Chemistry

Anticancer Activity
5-(Boc-amino)thiazole derivatives have shown promising anticancer properties. In vitro studies indicate that these compounds exhibit significant antiproliferative activity against various cancer cell lines, including K562 (leukemia) and PC3 (prostate cancer). For instance, certain derivatives have reported IC50 values as low as 4.3 µM, highlighting their potential as effective anticancer agents . The mechanism of action is often linked to the inhibition of histone deacetylases (HDACs), which play a crucial role in regulating gene expression related to cell cycle progression and survival.

Antimicrobial Properties
Research has also demonstrated that thiazole derivatives possess antimicrobial activities. For example, some studies indicate effectiveness against pathogens like Staphylococcus aureus, suggesting potential applications in treating bacterial infections.

Anti-inflammatory Effects
Thiazole compounds have been investigated for their anti-inflammatory properties, contributing to their therapeutic versatility in treating conditions associated with inflammation.

Synthesis and Chemical Applications

This compound serves as an intermediate in the synthesis of more complex molecules. Its stability and reactivity make it suitable for producing pharmaceuticals and agrochemicals. For example, it has been utilized in the efficient synthesis of 2-aminothiazole-5-carbamides, which are precursors for various bioactive compounds .

Synthesis of Anticancer Drugs
A notable application includes its use in synthesizing dasatinib, a multi-targeted kinase inhibitor approved for treating chronic myelogenous leukemia (CML) and Philadelphia chromosome-positive acute lymphocytic leukemia (ALL). The method involves a chemoselective α-bromination followed by treatment with thiourea to yield the desired thiazole derivatives efficiently .

Case Studies

Study Compound Activity IC50 Value Mechanism
This compound derivativeAnticancer4.3 µMHDAC inhibition
Thiazole derivativeAntimicrobialNot specifiedBacterial inhibition
Thiazole-pyridine hybridAntitumor5.71 µMCell cycle arrest

Comparison with Similar Compounds

Similar Compounds

Similar compounds to 5-(Boc-amino)thiazole include other thiazole derivatives such as:

    2-Aminothiazole: A simpler thiazole derivative without the Boc protecting group, commonly used in medicinal chemistry.

    4-Aminothiazole: Another thiazole derivative with the amino group in a different position on the ring.

    Benzothiazole: A fused ring system containing both benzene and thiazole rings, with diverse biological activities.

Uniqueness

This compound is unique due to the presence of the Boc protecting group, which allows for selective reactions and increased stability

Biological Activity

5-(Boc-amino)thiazole is a compound belonging to the thiazole family, which has garnered attention due to its diverse biological activities. Thiazoles are known for their role as pharmacophores in various therapeutic agents, exhibiting properties such as antimicrobial, anticancer, and anti-inflammatory effects. This article delves into the biological activity of this compound, supported by data tables, case studies, and detailed research findings.

Overview of Thiazole Compounds

Thiazole derivatives have been extensively studied for their biological properties. They are recognized for their ability to interact with multiple biological targets, making them valuable in drug development. The thiazole ring is a versatile scaffold that supports a range of substitutions, enhancing its pharmacological potential. Research has shown that modifications at various positions on the thiazole ring can significantly influence biological activity.

Antimicrobial Activity

This compound and its derivatives have demonstrated notable antimicrobial activity against various pathogens. A study highlighted that aminothiazole derivatives exhibit strong inhibitory effects against Histoplasma capsulatum and Cryptococcus neoformans, with minimum inhibitory concentrations (MIC) ranging from 0.4 to 2.5 µM .

CompoundTarget PathogenMIC (µM)Selectivity Index (SI)
41F5Histoplasma capsulatum0.4-0.863-135
4eHistoplasma capsulatum0.7Not reported
4fHistoplasma capsulatum1.3-2.5Not reported

Anticancer Activity

Thiazole compounds have also shown promise as anticancer agents. For instance, a series of aminothiazoles were evaluated for their cytotoxic effects against various cancer cell lines. One particular derivative exhibited an IC50 value of 0.06 µM against dihydrofolate reductase (DHFR), indicating potent anticancer activity .

CompoundCancer Cell LineIC50 (µM)
Compound 88NCI-H5220.06
Compound 88HT290.1
Compound 88MCF72.5

Antiviral Activity

Recent studies have explored the antiviral potential of thiazole derivatives, particularly against influenza strains. A novel aminothiazole compound demonstrated significant antiviral activity comparable to standard treatments like oseltamivir .

Structure-Activity Relationship (SAR)

The biological activity of thiazole derivatives is heavily influenced by their structural modifications. Research indicates that electron-withdrawing and electron-donating groups can enhance or diminish activity against specific targets . For instance, substitution patterns at the 2- and 5-positions of the thiazole ring are critical for optimizing efficacy.

Case Studies

  • Study on Aminothiazoles Against MRSA : A series of aminothiazoles were synthesized and tested against methicillin-resistant Staphylococcus aureus (MRSA). The most active compound showed a significant inhibition zone compared to standard antibiotics .
  • Cytotoxic Effects on Cancer Cell Lines : Another study assessed the cytotoxic effects of various thiazole derivatives on fibroblast cells and several cancer cell lines, revealing promising results for specific compounds .

Properties

IUPAC Name

tert-butyl N-(1,3-thiazol-5-yl)carbamate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H12N2O2S/c1-8(2,3)12-7(11)10-6-4-9-5-13-6/h4-5H,1-3H3,(H,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FFBWDCMWXFIZAT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NC1=CN=CS1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H12N2O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70700601
Record name tert-Butyl 1,3-thiazol-5-ylcarbamate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70700601
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

200.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

942631-50-7
Record name tert-Butyl 1,3-thiazol-5-ylcarbamate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70700601
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

A mixture of DPPA (31.1 g, 113 mmol), Et3N (23.70 mL, 170 mmol) and thiazole-5-carboxylic acid (8.0 g, 61.9 mmol) in tert-BuOH (190 mL) was heated to 90° C. for 12 h in a 500 mL round-bottomed flask. After cooling, the solvent was evaporated in vacuo. The residue was diluted with water. The aqueous layer was extracted with ethyl acetate (3×100 mL). The combined organic phase was washed with brine, dried, concentrated under reduced pressure to give crude product. The crude product was purified by column chromatography on silica gel (EA/heptane=1/10) to give the title compound (5.0 g, 24.97 mmol, 40.3%) as a white solid.
Name
Quantity
31.1 g
Type
reactant
Reaction Step One
Name
Quantity
23.7 mL
Type
reactant
Reaction Step One
Quantity
8 g
Type
reactant
Reaction Step One
Quantity
190 mL
Type
reactant
Reaction Step One
Yield
40.3%

Retrosynthesis Analysis

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Strategy Settings

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Min. plausibility 0.01
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Top-N result to add to graph 6

Feasible Synthetic Routes

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